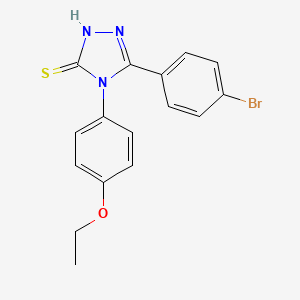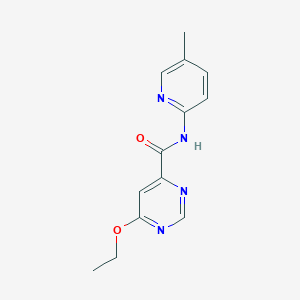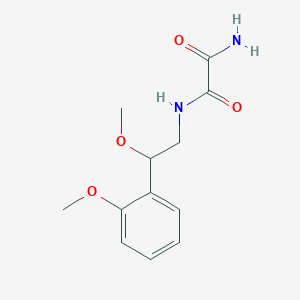
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanimine group bonded to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Attachment to Phenyl Group: The imidazole ring is then attached to a phenyl group via a nucleophilic aromatic substitution reaction.
Formation of Methanimine Group: The methanimine group is introduced by reacting aniline derivatives with formaldehyde and a reducing agent.
Final Coupling: The final step involves coupling the imidazole-phenyl intermediate with the methanimine-methylphenyl intermediate under suitable conditions, such as using a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involving imidazole interactions.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or coordination complexes, due to its unique structural features.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme activities or protein-ligand interactions.
Industrial Applications: It may find use in the development of catalysts or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, or coordination with metal ions. The imidazole ring is known for its ability to coordinate with metal ions, which can be crucial in enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
1-(4-imidazol-1-ylphenyl)-N-phenylmethanimine: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-imidazol-1-ylphenyl)-N-(4-methylphenyl)methanimine: Similar structure with the methyl group in a different position.
1-(4-imidazol-1-ylphenyl)-N-(2-methylphenyl)methanimine: Similar structure with the methyl group in another different position.
Uniqueness
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in binding affinity, selectivity, and overall biological activity compared to its similar compounds.
Properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEXHRBQZMYOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-Phenylethoxy)phenyl]acetic acid](/img/structure/B2731110.png)

![1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B2731113.png)


![(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2731117.png)


![N'-(3-fluorophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2731124.png)


![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2731128.png)
![N-benzyl-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2731130.png)

